N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide
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Overview
Description
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with phenyl and phenylmethyl groups, as well as an acetamide moiety. It has garnered interest in various fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide typically involves the reaction of 4-phenylpiperidine with benzyl chloride to form 1-(phenylmethyl)-4-phenylpiperidine. This intermediate is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for benzylic bromination followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(Un/Substituted-Phenyl)-2-(4-Phenyl-1-Piperazinyl)Acetamides: These compounds share structural similarities and have been studied for their antibacterial and anticancer activities.
4-Benzoylphenoxy Acetic Acids: These derivatives have shown antimicrobial and antiproliferative properties.
Uniqueness
N-((4-Phenyl-1-(phenylmethyl)-4-piperidinyl)methyl)acetamide stands out due to its unique combination of a piperidine ring with phenyl and phenylmethyl substitutions, which may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
7152-05-8 |
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Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-[(1-benzyl-4-phenylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)22-17-21(20-10-6-3-7-11-20)12-14-23(15-13-21)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3,(H,22,24) |
InChI Key |
VJMHVFBEQKKTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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